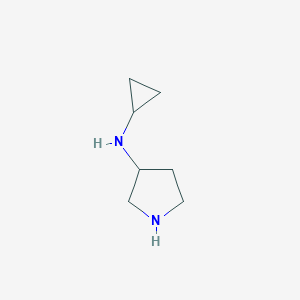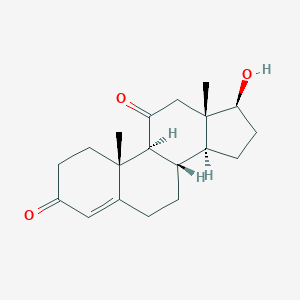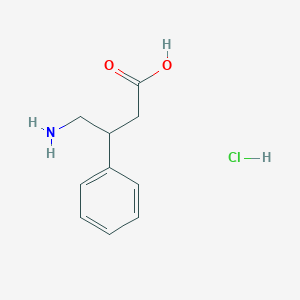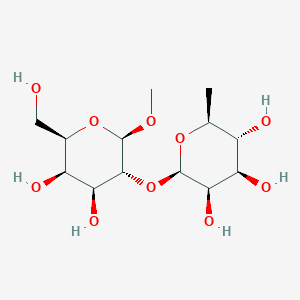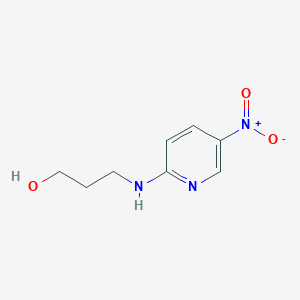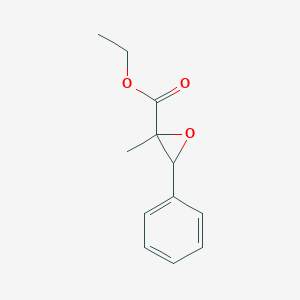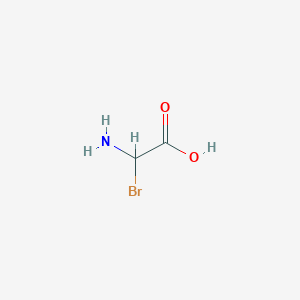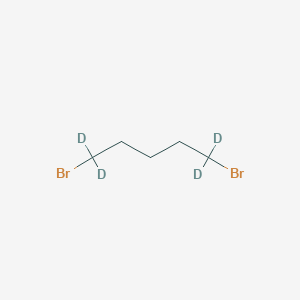
1,5-Dibromopentane-1,1,5,5-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromopentane-1,1,5,5-d4 is a deuterated derivative of 1,5-dibromopentane. This compound is characterized by the presence of two bromine atoms and four deuterium atoms, which are isotopes of hydrogen. The molecular formula for this compound is C5H6D4Br2. Deuterium substitution is often used in chemical research to study reaction mechanisms and kinetics due to the isotope effect.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dibromopentane-1,1,5,5-d4 can be synthesized through the bromination of 1,1,5,5-tetradeuteriopentane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromopentane-1,1,5,5-d4 undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Grignard Reactions: It can be used to form Grignard reagents, which are useful in various organic synthesis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).
Grignard Reactions: Involve the use of magnesium (Mg) in dry ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Major products are alkenes.
Grignard Reactions: Result in the formation of organomagnesium compounds.
Aplicaciones Científicas De Investigación
1,5-Dibromopentane-1,1,5,5-d4 is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and in mechanistic studies.
Biology: In the study of metabolic pathways and enzyme kinetics due to the isotope effect.
Medicine: Potential use in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromopentane-1,1,5,5-d4 involves its reactivity due to the presence of bromine atoms. The bromine atoms are good leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions. The deuterium atoms provide stability and can influence reaction kinetics due to the isotope effect.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dibromopentane: The non-deuterated version of the compound.
1,5-Dichloropentane: Similar structure but with chlorine atoms instead of bromine.
1,5-Diiodopentane: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,5-Dibromopentane-1,1,5,5-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in studying reaction mechanisms and kinetics, as well as in the development of deuterated drugs with potentially improved properties.
Propiedades
IUPAC Name |
1,5-dibromo-1,1,5,5-tetradeuteriopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODDUNKEPPBKW-CQOLUAMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
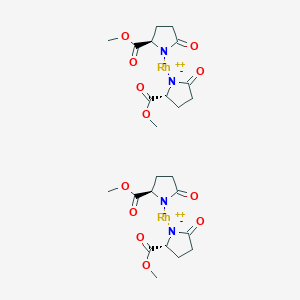
![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)

